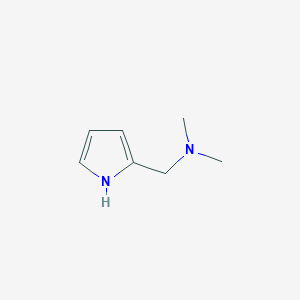
ルテオフォロール
説明
Luteoforol is a natural product derived from the luteolin molecule, which is a flavonoid found in a variety of plants. It has been studied for its potential roles in cancer prevention, anti-inflammatory and antioxidant activities. Luteoforol has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. It has been studied for its potential roles in cancer prevention, anti-inflammatory and antioxidant activities.
科学的研究の応用
フィトアレキシン様性質
ルテオフォロールは、フィトアレキシン様性質を示すことがわかっています . フィトアレキシンは、病原体に対する防御機構として植物によって生成される物質です。 ルテオフォロールの場合、火傷病の原因となるErwinia amylovoraの異なる株、および試験された他のすべての細菌および真菌に対して非常に活性であることがわかりました .
抗菌活性
ルテオフォロールは、殺菌および殺真菌活性についてin vitroで試験されています . 火傷病の原因となるErwinia amylovoraの異なる株、および試験された他のすべての細菌および真菌に対して非常に活性であることがわかりました .
植物における誘導抵抗性
植物成長調節剤であるプロヘキサジオンカルシウムによる処理は、ナシの果樹におけるルテオフォロールの蓄積を誘導することがわかっています . これは、ナシの果樹および他の作物の火傷病、かさぶた病、およびその他の病気の発生率を低下させます .
植物毒性効果
ルテオフォロールは、ナシの苗木に植物毒性効果があることが観察されています . 植物毒性とは、化合物が植物の成長を阻害する能力を指します。この性質は、雑草の防除やその他の農業用途に活用できる可能性があります。
宿主植物組織における過敏反応様反応の誘導
ルテオフォロールは、病原体攻撃によって細胞区画から放出され、病原体細胞を破壊することと、宿主植物組織における過敏反応様反応を誘導することによって、さらなる病気の発症を抑制するとされています . このメカニズムは、ソルガムにおける構造的に関連するフィトアレキシンに対して知られているメカニズムに非常によく似ています .
病害防除における潜在的な用途
作用機序
Target of Action
Luteoforol primarily targets bacterial and fungal organisms, including different strains of Erwinia amylovora, the causal agent of fire blight . It acts as a non-specific biocidal agent, meaning it can inhibit a wide range of microorganisms .
Mode of Action
Luteoforol interacts with its targets by destroying pathogen cells and inducing a hypersensitive-like reaction in the host plant tissue . This reaction is a form of programmed cell death that helps to limit the spread of the pathogen .
Biochemical Pathways
Luteoforol is a product of the flavonoid metabolism pathway . It is induced in pome fruits by prohexadione-calcium, a growth regulator that interferes with flavonoid metabolism . The compound is an unstable and highly reactive precursor of luteoliflavan .
Pharmacokinetics
It is known that the compound is highly reactive and unstable , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The action of Luteoforol results in lowered incidence of diseases in pome fruit trees and other crop plants . It is highly active against different strains of Erwinia amylovora and all other bacterial and fungal organisms tested . It also exhibits phytotoxic effects in pear plantlets .
Action Environment
The action of Luteoforol can be influenced by environmental factors. For instance, its induction in pome fruits is triggered by treatments with prohexadione-calcium . .
将来の方向性
The results obtained indicate that prohexadione-calcium induces luteoforol as an active principle with non-specific biocidal properties . This mechanism would be closely analogous to the one known for structurally related phytoalexins in sorghum . This work greatly enhances our knowledge of flavonoid biosynthesis and marks a major advance that could facilitate future genetic modification .
生化学分析
Biochemical Properties
Luteoforol is involved in the flavonoid metabolism and interacts with various enzymes and proteins . It is found to be highly active against different strains of Erwinia amylovora, the causal agent of fire blight, and all other bacterial and fungal organisms tested . The compound, Luteoforol, is proposed to be released upon pathogen attack from its cellular compartment .
Cellular Effects
Luteoforol has significant effects on various types of cells and cellular processes. It inhibits further disease development by destroying pathogen cells as well as by inducing a hypersensitive-like reaction in the host plant tissue .
Molecular Mechanism
At the molecular level, Luteoforol exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the expression of iNOS induced by IL-1β by blocking the nuclear localization of the p65 subunit of NF-κB .
Temporal Effects in Laboratory Settings
The effects of Luteoforol change over time in laboratory settings. It has been observed that prohexadione-calcium induces Luteoforol as an active principle with non-specific biocidal properties .
Dosage Effects in Animal Models
The effects of Luteoforol vary with different dosages in animal models. At a concentration of 70μg/mL, Luteoforol exhibits more than 95% inhibitory activity against cyclooxygenase-1 (COX-1), with an IC50 of 3.2 μM .
Metabolic Pathways
Luteoforol is involved in the flavonoid metabolic pathway. It interacts with enzymes such as flavanone 3-hydroxylase .
Transport and Distribution
It is proposed that Luteoforol is released from its cellular compartment upon pathogen attack .
Subcellular Localization
Current studies suggest that it may be involved in inducing a hypersensitive-like reaction in the host plant tissue .
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDWKPCKNCRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928348 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13392-26-2, 24897-98-1 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,5,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Luteoforol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



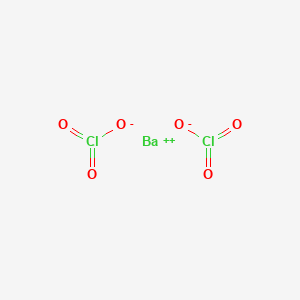
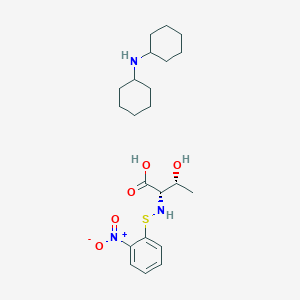

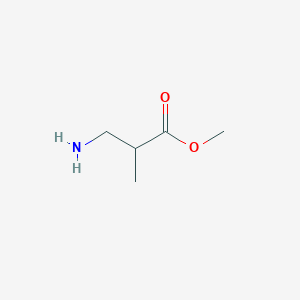
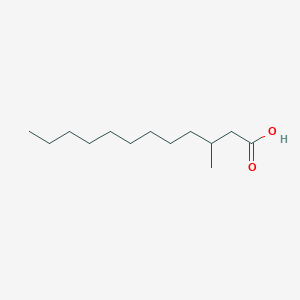
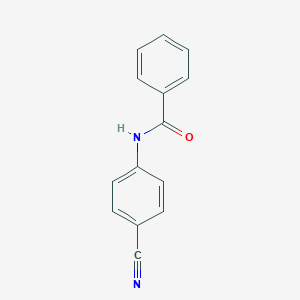
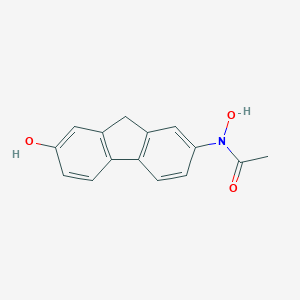
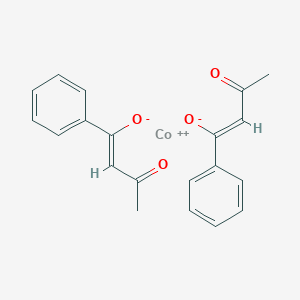
![(E)-2-[2-(3-pyridyl)vinyl]pyridine](/img/structure/B81401.png)

